molecular formula C10H12O4 B3136695 (3-Methoxybenzyloxy)acetic acid CAS No. 42308-51-0

(3-Methoxybenzyloxy)acetic acid

Cat. No.: B3136695
CAS No.: 42308-51-0
M. Wt: 196.2 g/mol
InChI Key: LQNKDMKBLOHKKX-UHFFFAOYSA-N
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Description

(3-Methoxybenzyloxy)acetic acid is an organic compound with the molecular formula C10H12O4. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a (3-methoxybenzyloxy) group. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxybenzyloxy)acetic acid typically involves the reaction of 3-methoxybenzyl alcohol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the carbon atom of the chloroacetic acid, displacing the chlorine atom and forming the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: (3-Methoxybenzyloxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

  • Oxidation of the methoxy group can yield 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
  • Reduction of the carboxyl group can produce (3-methoxybenzyloxy)ethanol.
  • Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Methoxybenzyloxy)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and metabolic pathways involving acetic acid derivatives.

    Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.

    Industry: It may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methoxybenzyloxy)acetic acid involves its interaction with various molecular targets. The carboxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The methoxy group can participate in hydrophobic interactions, further modulating the compound’s effects. These interactions can affect metabolic pathways and cellular processes, making the compound useful for studying biochemical mechanisms.

Comparison with Similar Compounds

    3-Methoxybenzoic acid: Similar structure but lacks the acetic acid moiety.

    (4-Methoxybenzyloxy)acetic acid: Similar but with the methoxy group in the para position.

    (3-Hydroxybenzyloxy)acetic acid: Similar but with a hydroxyl group instead of a methoxy group.

Uniqueness: (3-Methoxybenzyloxy)acetic acid is unique due to the presence of both the methoxy and acetic acid groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

2-[(3-methoxyphenyl)methoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-9-4-2-3-8(5-9)6-14-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNKDMKBLOHKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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